2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 10534-92-6
VCID: VC20976405
InChI: InChI=1S/C17H13NO5S.Na/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]
Molecular Formula: C17H12NNaO5S
Molecular Weight: 365.3 g/mol

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt

CAS No.: 10534-92-6

Cat. No.: VC20976405

Molecular Formula: C17H12NNaO5S

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt - 10534-92-6

Specification

CAS No. 10534-92-6
Molecular Formula C17H12NNaO5S
Molecular Weight 365.3 g/mol
IUPAC Name sodium;7-benzamido-4-hydroxynaphthalene-2-sulfonate
Standard InChI InChI=1S/C17H13NO5S.Na/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11;/h1-10,19H,(H,18,20)(H,21,22,23);/q;+1/p-1
Standard InChI Key KGBXWJYGPYGDEG-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]
SMILES C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]

Introduction

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt is a chemical compound with the molecular formula C17H12NNaO5S. It is a derivative of naphthalenesulfonic acid, modified with a benzoylamino group and a hydroxyl group at specific positions. This compound is also known by several synonyms, including sodium 7-benzamido-4-hydroxynaphthalene-2-sulphonate and NSC 37171 .

Synthesis and Preparation

The synthesis of 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt typically involves the reaction of naphthalene derivatives with benzoyl chloride and subsequent sulfonation. The sodium salt is formed by neutralizing the sulfonic acid group with sodium hydroxide.

Applications and Uses

While specific applications of this compound are not widely documented, naphthalenesulfonic acid derivatives are often used in the textile industry for dyeing and in the production of certain pharmaceuticals. They can also serve as intermediates in the synthesis of more complex molecules.

Environmental Impact

Information on the environmental impact of 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, monosodium salt is not readily available. Generally, sulfonic acids and their salts can be biodegradable but may require specific conditions for complete degradation.

Regulatory Status

The regulatory status of this compound varies by region. In the European Union, it would be subject to regulations related to chemical safety and environmental protection. In the United States, it might be listed under the Toxic Substances Control Act (TSCA) if it is manufactured or imported.

Table 2: Synonyms and Identifiers

Synonym/IdentifierDescription
Sodium 7-benzamido-4-hydroxynaphthalene-2-sulphonateCommon name
NSC 37171National Service Center identifier
CID 23670857PubChem Compound ID

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